
2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide” is a benzamide derivative . It has a molecular formula of C20H19N3O4 and a molecular weight of 365.389.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its molecular formula, includes a benzamide core with methoxy and pyridazinyl substituents. Detailed structural analysis would typically involve spectroscopic methods such as IR, 1H NMR, and 13C NMR .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Compounds
Synthesis of Analogous Compounds : Research by Högberg et al. (1990) involved synthesizing compounds related to 2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide. These compounds were evaluated for their affinity for certain receptor binding sites and for inhibition of behavioral responses in studies related to antipsychotic agents (Högberg et al., 1990).
Benzodifuranyl and Thiazolopyrimidines Synthesis : Abu‐Hashem et al. (2020) conducted a study involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds like visnaginone and khellinone. These synthesized compounds showed promise as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis of Isocyanide Compounds : A study by Facchin et al. (2002) explored the synthesis of 2-(trimethylsiloxymethyl)phenyl- and 2-(hydroxymethyl)phenyl isocyanides. These compounds demonstrated interesting coordination and reactivity properties, contributing to the field of organometallic chemistry (Facchin et al., 2002).
Pharmaceutical Research and Application
Potential Antipsychotic Agents : The study by Högberg et al. (1990) also explored the potential of synthesized compounds as antipsychotic agents, particularly focusing on their antidopaminergic properties. This research contributes to understanding the therapeutic potential of such compounds in psychiatric medication (Högberg et al., 1990).
Anti-Tubercular Activity : Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising anti-tubercular activity against Mycobacterium tuberculosis. This study contributes to the development of new anti-tubercular drugs (Nimbalkar et al., 2018).
Cytotoxicity Evaluation : The research by Brandes et al. (2020) involved synthesizing amorfrutins A and B from 3,5-Dimethoxy-benzaldehyde. These compounds showed cytotoxicity against human tumor cell lines, indicating potential in cancer treatment research (Brandes et al., 2020).
Material Science and Chemistry
- Electro-Optical Properties of Polyamides and Polyimides : Hsiao et al. (2015) studied the synthesis and characterization of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units. This research is relevant in the field of material science, particularly for developing materials with specific electro-optical properties (Hsiao et al., 2015).
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-8-5-9-17(26-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(27-3)23-22-15/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLDESZHYZJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

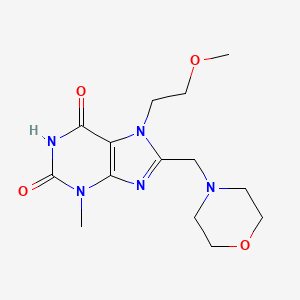

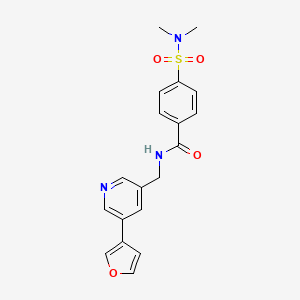

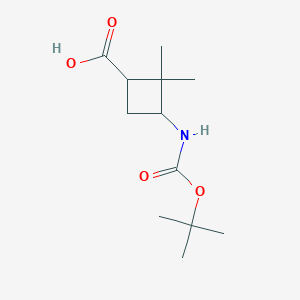
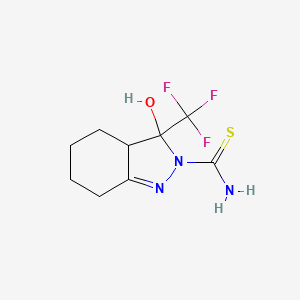

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)
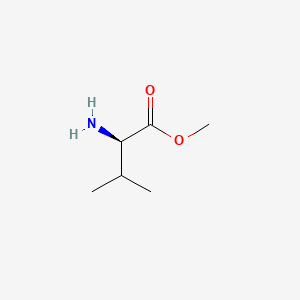
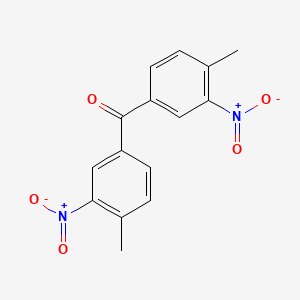
![N-(4-acetamidophenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2760994.png)